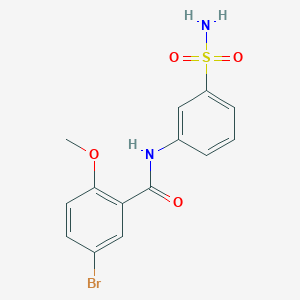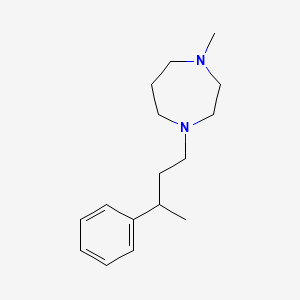
1-methyl-4-(3-phenylbutyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-phenylbutyl)-1,4-diazepane is a heterocyclic compound that belongs to the class of diazepanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,4-diaminobutane with 3-phenylbutyl bromide under basic conditions to form the diazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(3-phenylbutyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the diazepane ring or the phenyl group.
Applications De Recherche Scientifique
1-Methyl-4-(3-phenylbutyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The phenylbutyl group may enhance the compound’s affinity for hydrophobic pockets within the target molecules.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-phenyl-1,4-diazepane
- 1-Methyl-4-(2-phenylethyl)-1,4-diazepane
- 1-Methyl-4-(4-phenylbutyl)-1,4-diazepane
Uniqueness: 1-Methyl-4-(3-phenylbutyl)-1,4-diazepane is unique due to the specific positioning of the phenylbutyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-methyl-4-(3-phenylbutyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(16-7-4-3-5-8-16)9-12-18-11-6-10-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDELLASSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-Methoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)
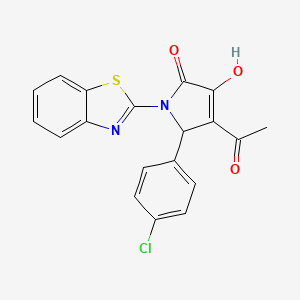
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[[5-(2,4-dinitroanilino)-2-methylphenyl]iminomethyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B5180797.png)
![3-morpholin-4-ylsulfonyl-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5180805.png)
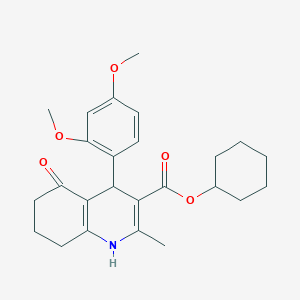
![4-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5180815.png)
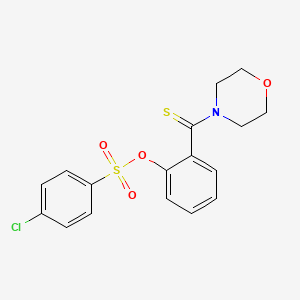
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![3-[(4-Benzylpiperidin-1-yl)methyl]phenol](/img/structure/B5180826.png)
![3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide](/img/structure/B5180829.png)
